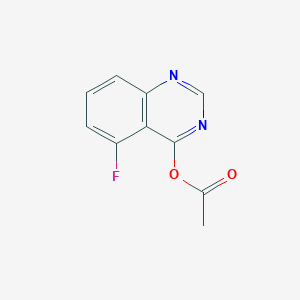

5-Fluoro-4-quinazolinyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-fluoroquinazolin-4-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c1-6(14)15-10-9-7(11)3-2-4-8(9)12-5-13-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFODESPQLFOIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=NC=NC2=C1C(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Strategies for 5 Fluoro 4 Quinazolinyl Acetate Derivatives

Precursor Synthesis and Derivatization Approaches

The journey towards 5-fluoro-4-quinazolinyl acetate (B1210297) begins with the meticulous synthesis of its essential precursors. This section details the preparation of the key fluoro-substituted anthranilic acid intermediate and the subsequent esterification strategies to introduce the acetate moiety.

Synthesis of Fluoro-Substituted Quinazoline (B50416) Intermediates

The primary precursor for the synthesis of the 5-fluoroquinazoline (B579755) core is 5-fluoroanthranilic acid. The synthesis of this crucial intermediate can be achieved through a classical aromatic substitution pathway. A common industrial method involves the nitration of 3-fluorobenzoic acid, followed by the reduction of the resulting 5-fluoro-2-nitrobenzoic acid.

| Reactant | Reagents/Conditions | Product | Reference |

| 3-Fluorobenzoic acid | Nitrating acid, Sulfuric acid, -10 to 30 °C | 5-Fluoro-2-nitrobenzoic acid | organic-chemistry.org |

| 5-Fluoro-2-nitrobenzoic acid | Hydrogen, Platinum on carbon catalyst, 50-120 °C, High pressure | 5-Fluoroanthranilic acid | organic-chemistry.org |

Once 5-fluoroanthranilic acid is obtained, the next critical step is the formation of the quinazoline ring to yield a 5-fluoro-4-hydroxyquinazoline (B1417613) intermediate. This is typically achieved through cyclization reactions, which are discussed in detail in section 2.2.1.

Esterification Pathways for Acetate Moiety Introduction

The final step in the synthesis of 5-fluoro-4-quinazolinyl acetate is the introduction of the acetate group onto the 4-hydroxyquinazoline (B93491) intermediate. This is a standard esterification reaction. A widely used and effective method is the acylation of the hydroxyl group using acetic anhydride. This reaction can be performed with or without a catalyst. In many cases, a base such as pyridine (B92270) is used as a catalyst and solvent. Alternatively, a strong acid like concentrated sulfuric acid can catalyze the reaction.

A study on the acylation of quinazolin-4(3H)-one demonstrated that the reaction with acetyl chloride in a non-polar solvent leads to the formation of 4-acetoxyquinazoline, highlighting the feasibility of this transformation. nih.gov

| Reactant | Reagents/Conditions | Product |

| 4-Hydroxyquinazoline derivative | Acetic anhydride, Pyridine (catalyst), Room temperature | 4-Acetoxyquinazoline derivative |

| 4-Hydroxyquinazoline derivative | Acetic anhydride, Concentrated sulfuric acid (catalyst), 50-60 °C | 4-Acetoxyquinazoline derivative |

Classical and Contemporary Synthetic Routes to Quinazolines

The construction of the quinazoline ring system is a cornerstone of this synthetic endeavor. Both classical and modern methods are employed to achieve this, with a focus on efficiency and substrate scope.

Cyclization Reactions for Quinazoline Ring Formation

The Niementowski quinazoline synthesis is a well-established and versatile method for the formation of 4-oxo-3,4-dihydroquinazolines (which exist in tautomeric equilibrium with 4-hydroxyquinazolines). wikipedia.orgwikipedia.orgchemeurope.com This reaction involves the condensation of an anthranilic acid with an amide. For the synthesis of a 5-fluoro-4-hydroxyquinazoline, 5-fluoroanthranilic acid would be reacted with formamide, often at elevated temperatures. nih.gov

Microwave-assisted synthesis has emerged as a modern alternative to conventional heating, often leading to shorter reaction times and improved yields for the Niementowski reaction. nih.gov

Another classical approach involves the reaction of anthranilic acid with orthoesters. For instance, the reaction of anthranilic acid with triethyl orthoformate in the presence of a catalyst can yield the corresponding 4-hydroxyquinazoline. This method can be adapted for 5-fluoroanthranilic acid.

| Starting Material | Reagent | Conditions | Product |

| 5-Fluoroanthranilic acid | Formamide | Heat | 5-Fluoro-4-hydroxyquinazoline |

| 5-Fluoroanthranilic acid | Triethyl orthoformate | Catalytic acid or base | 5-Fluoro-4-hydroxyquinazoline |

Nucleophilic Substitution Strategies for Fluoroquinazolines

The fluorine atom on the quinazoline ring, particularly when activated by electron-withdrawing groups, can be susceptible to nucleophilic aromatic substitution (SNAr). While the fluorine at the 5-position is not as activated as halogens at the 2 or 4-positions, under certain conditions, it could potentially be replaced by other nucleophiles. However, for the synthesis of the target compound, the focus is on retaining the fluorine substituent.

More relevant to the synthesis of quinazoline derivatives are nucleophilic substitution reactions on a pre-formed quinazoline ring bearing a leaving group at the 4-position. For instance, a 4-chloroquinazoline (B184009) can readily react with nucleophiles. In the context of synthesizing this compound, an alternative route could involve the synthesis of 5-fluoro-4-chloroquinazoline followed by a nucleophilic substitution with an acetate source, although this is generally less direct than esterifying the 4-hydroxyquinazoline. The regioselectivity of SNAr on 2,4-dichloroquinazoline (B46505) precursors with various amines consistently shows substitution at the 4-position. mdpi.com Theoretical studies on 5,7-dinitroquinazoline-4-one have also provided insights into the mechanisms of nucleophilic aromatic substitution on the quinazoline ring. rsc.org

Catalytic Transformations in Quinazoline Synthesis

Modern organic synthesis increasingly relies on catalytic methods to enhance efficiency, selectivity, and sustainability. The synthesis of quinazolines has benefited significantly from the development of various catalytic transformations.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the construction of the quinazoline scaffold. mdpi.combohrium.com For example, rhodium(III)-catalyzed intermolecular C-H functionalization of benzimidates with dioxazolones provides a route to highly substituted quinazolines. organic-chemistry.orgacs.org Similarly, cobalt(III)-catalyzed C-H activation of N-sulfinylimines and benzimidates has been utilized for quinazoline synthesis. acs.org These methods offer novel pathways to functionalized quinazolines that may be applicable to the synthesis of derivatives of this compound.

Furthermore, catalysts can be employed in the classical cyclization reactions. For instance, the Niementowski synthesis can be facilitated by the use of catalysts to improve reaction conditions and yields.

The table below summarizes some of the catalysts used in quinazoline synthesis:

| Catalyst Type | Reaction | Reference |

| Rhodium(III) complexes | C-H Activation/Annulation | organic-chemistry.orgacs.org |

| Cobalt(III) complexes | C-H Activation/Annulation | acs.org |

| Copper salts | Oxidative Cyclization | mdpi.com |

| Iron salts | Oxidative Cyclization | mdpi.com |

Metal-Catalyzed Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The construction of the quinazoline framework and the introduction of the critical acetate functionality often rely on the efficiency and selectivity of metal-catalyzed reactions. Transition metals such as palladium, copper, iron, and manganese are instrumental in forming key carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. mdpi.comfrontiersin.orgnih.gov

A prevalent strategy involves the synthesis of a 4-chloro-5-fluoroquinazoline (B97044) intermediate, which can then undergo a nucleophilic substitution to introduce the acetate group. For instance, a chloro-substituted quinazoline can be treated with potassium acetate to yield the corresponding quinazolinyl acetate. nih.gov This C-O bond formation is a crucial step in derivatizing the quinazoline core.

Copper and palladium catalysts are widely employed in the synthesis of the quinazoline ring itself. nih.gov For example, copper(I) iodide (CuI) has been used to catalyze the tandem reaction of (2-bromophenyl)methylamines with amides to form quinazoline derivatives. mdpi.com This approach is tolerant of various functional groups, including electron-withdrawing groups like fluorine. mdpi.com Similarly, iron-catalyzed cyclization of 2-halobenzoic acids with amidines in water, assisted by microwave irradiation, presents a green and efficient route to the quinazolinone core, which can be a precursor to the target acetate. capes.gov.brrsc.org Manganese(I) catalysts have also been developed for the dehydrogenative coupling of 2-aminobenzyl alcohols with primary amides to produce 2-substituted quinazolines. frontiersin.org

The following table summarizes representative metal-catalyzed reactions relevant to the synthesis of quinazoline derivatives.

| Catalyst/Reagent | Substrates | Reaction Type | Product Yield | Reference |

| CuI / K₂CO₃ | (2-bromophenyl)methylamine, Amides (with F substituent) | Tandem C-N Coupling/Cyclization | 37–87% | mdpi.com |

| Fe-catalyst | 2-halobenzoic acids, Amidines | C-N Coupling/Cyclization (in water) | Moderate to High | capes.gov.brrsc.org |

| Mn(I) complex | 2-aminobenzyl alcohol, Primary amides | Acceptorless Dehydrogenative Coupling | 58–81% | frontiersin.org |

| Potassium Acetate | 4-chloroquinazoline derivative | Nucleophilic Substitution (C-O formation) | Not specified | nih.gov |

| (Ph₃P)₂PdCl₂ / CuI | 2-(N-Alkyl-N-prop-2′-ynyl)amino-N′-p-tosyl benzamides, Aryl iodides | C-arylation / Cyclization | Not specified | nih.gov |

Organocatalytic Approaches in Acetate Derivatization

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of heterocyclic compounds, offering mild reaction conditions and avoiding toxic metal residues. frontiersin.org For the derivatization of quinazolines, organocatalysts can be employed in the key cyclization steps to form the core ring system or in the final esterification to form the acetate.

Acid catalysts such as p-toluenesulfonic acid (p-TSA) and trifluoroacetic acid (TFA) have been used to catalyze the cyclization reactions leading to quinazolinone scaffolds. frontiersin.org For instance, TFA can catalyze the oxidative cyclization of isatins and tetrahydroisoquinolines to yield complex quinazolinone structures. frontiersin.org Basic organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) are also effective in promoting the formation of the quinazolinone ring from substrates like 2-fluorobenzaldehyde (B47322) and 2-aminopyridines. frontiersin.org

While direct organocatalytic synthesis of this compound is not extensively documented, a plausible two-step approach involves the organocatalyzed synthesis of a 5-fluoro-4-hydroxyquinazoline intermediate, followed by a standard esterification reaction. The acetylation of the hydroxyl group to form the acetate can be achieved using acetyl chloride or acetic anhydride, potentially with a basic organocatalyst like 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction.

The table below highlights some organocatalytic systems used for the synthesis of quinazolinone cores.

| Catalyst | Substrates | Reaction Type | Yield | Reference |

| Trifluoroacetic acid (TFA) | Isatins, 1,2,3,4-tetrahydroisoquinolines | Oxidative Cyclization | 52–82% | frontiersin.org |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) | 2-fluorobenzaldehyde, 2-aminopyridines | Oxidative Cyclization | Moderate to Good | frontiersin.org |

| Triethanolamine (TEOA) / NaCl | Isatoic anhydride, Aldehydes, Nitrogen source | Domino Multi-component Reaction | Moderate to Good | frontiersin.org |

Green Chemistry and Sustainable Synthesis Methodologies

Green chemistry principles are increasingly being integrated into synthetic routes to minimize environmental impact. tandfonline.com This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. researchgate.net

Microwave-Assisted Synthesis of Fluoroquinazoline Scaffolds

Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. nih.govnih.gov The synthesis of quinazoline and quinazolinone derivatives has greatly benefited from this technology. nih.gov

Microwave-assisted methods have been successfully applied to the synthesis of various quinazoline scaffolds. For example, the one-pot reaction of anthranilic acid, amines, and an orthoester can be efficiently conducted in a microwave reactor to produce 3-substituted-quinazolin-4(3H)-ones. tandfonline.com Iron-catalyzed cyclizations to form quinazolinones have also been shown to be highly efficient in water under microwave heating. capes.gov.brrsc.org Furthermore, the synthesis of quinazoline precursors can be achieved by reacting 2-aminobenzamide (B116534) with anhydrides under microwave conditions, significantly shortening the required reaction time. rsc.org These methods are directly applicable to the synthesis of fluoro-substituted analogs, providing a rapid entry to intermediates for this compound.

The following table presents examples of microwave-assisted syntheses.

| Reaction | Catalyst/Solvent | Conditions | Key Advantage | Reference |

| Synthesis of 3-substituted-quinazolin-4(3H)-ones | Ethanol | 120°C, 30 min | Rapid, one-pot | tandfonline.com |

| Iron-catalyzed cyclization of 2-halobenzoic acids | Iron catalyst / Water | Not specified | Green solvent, rapid | capes.gov.brrsc.org |

| Synthesis of quinazolinone precursors from 2-aminobenzamide | Pinane (bio-sourced solvent) | 110-180°C, 10-15 min | Sustainable solvent, fast | rsc.org |

| Synthesis of quinazoline derivatives from aldehyde, dimedone, urea/thiourea | Solvent-free | Not specified | Solvent-free, catalyst-free | nih.gov |

Solvent-Free or Aqueous Media Reactions for Acetate Synthesis

Performing reactions in water or without any solvent represents a significant step towards sustainable chemistry. nih.gov These approaches reduce the reliance on volatile and often toxic organic solvents, simplifying work-up procedures and minimizing waste. researchgate.net

Several methods for synthesizing the quinazoline core under these green conditions have been reported. Wet zinc oxide nanopowder has been shown to be a highly effective and recyclable catalyst for the solvent-free synthesis of quinazolin-4(3H)-ones from o-aminobenzamide and aldehydes under air. researchgate.net Similarly, montmorillonite (B579905) K-10 clay can catalyze the solvent-free reaction of anthranilic acid with amides at elevated temperatures. researchgate.net

Aqueous media have also proven effective for quinazoline synthesis. An iron-catalyzed C-N coupling reaction to build the quinazolinone ring proceeds efficiently in water. capes.gov.brrsc.org Furthermore, using deep eutectic solvents (DESs), which are biodegradable and have low toxicity, offers another green alternative to traditional solvents for quinazolinone synthesis. tandfonline.com The synthesis of the final acetate can also be envisioned under greener conditions. The reaction of a 4-chloro-5-fluoroquinazoline with potassium acetate, for example, could potentially be adapted to a greener solvent system like an aqueous medium or a biodegradable solvent, replacing more hazardous solvents like DMF. nih.gov

This table summarizes green and solvent-free synthetic approaches.

| Catalyst/Medium | Substrates | Reaction Type | Yield | Reference |

| Wet zinc oxide nanopowder | o-aminobenzamide, Aldehydes | Cyclization/Dehydrogenation (Solvent-free) | Excellent | researchgate.net |

| Montmorillonite K-10 clay | Anthranilic acid, Amides | Condensation (Solvent-free) | High | researchgate.net |

| Iron catalyst / Water | 2-halobenzoic acids, Amidines | Cyclization (Aqueous) | Moderate to High | capes.gov.brrsc.org |

| Triethanolamine / NaCl / Water | Isatoic anhydride, Aldehydes, Nitrogen source | Multi-component Reaction (Aqueous) | Moderate to Good | frontiersin.org |

| Deep Eutectic Solvents (DESs) | 2-aminoaryl ketones, Aldehyde, Ammonium acetate | One-pot three-component synthesis | Moderate to Excellent | tandfonline.com |

Chemical Reactivity and Transformation Studies of 5 Fluoro 4 Quinazolinyl Acetate

Reactivity of the Quinazoline (B50416) Core

The quinazoline ring system, a bicyclic heteroaromatic compound, exhibits a complex reactivity profile influenced by the presence of two nitrogen atoms. These nitrogen atoms generally deactivate the ring towards electrophilic attack and activate it towards nucleophilic substitution.

Electrophilic Aromatic Substitution on the Fluoroquinazoline Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. khanacademy.org The rate and regioselectivity of this reaction are heavily influenced by the electronic properties of the substituents already present on the ring. libretexts.org In the case of 5-Fluoro-4-quinazolinyl acetate (B1210297), the quinazoline ring itself is electron-deficient due to the presence of the two nitrogen atoms, making it less reactive towards electrophiles than benzene (B151609). libretexts.orgyoutube.com

The fluorine atom at the C5 position and the acetate group at the C4 position further modulate this reactivity. Fluorine is an electronegative atom and thus exerts a deactivating inductive effect (-I), withdrawing electron density from the ring and slowing down the rate of electrophilic attack. youtube.com However, through resonance, it can donate a lone pair of electrons (+M effect), which can direct incoming electrophiles to the ortho and para positions. libretexts.org The acetate group, with its carbonyl functionality, is an electron-withdrawing group and further deactivates the ring towards EAS. libretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. youtube.commasterorganicchemistry.com Given the deactivating nature of the quinazoline core and the substituents, forcing conditions (e.g., strong acid catalysts and elevated temperatures) would likely be required for these reactions to proceed.

Illustrative Data on Substituent Effects in Electrophilic Aromatic Substitution:

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -F | Electron-withdrawing (-I) | Electron-donating (+M) | Deactivating | Ortho, Para-directing |

| -OCOCH₃ | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Deactivating | Meta-directing |

| Quinazoline N | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Deactivating | --- |

Nucleophilic Aromatic Substitution at the Fluoro and Acetate Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for heteroaromatic compounds, particularly those with electron-withdrawing groups and good leaving groups. nih.govnih.gov The quinazoline ring is inherently activated for SNAr at the C2 and C4 positions due to the electronic influence of the nitrogen atoms. mdpi.comnih.gov

In 5-Fluoro-4-quinazolinyl acetate, both the fluorine atom at C5 and the acetate group at C4 are potential leaving groups in a nucleophilic aromatic substitution reaction. The C4 position of the quinazoline ring is well-documented as being highly susceptible to nucleophilic attack. mdpi.comnih.gov Therefore, the acetate group at C4 is expected to be readily displaced by a variety of nucleophiles.

Fluorine is generally a poor leaving group in SNAr reactions compared to heavier halogens. youtube.com However, its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. youtube.com The rate of SNAr is often dependent on the stability of the intermediate Meisenheimer complex, which is enhanced by electron-withdrawing groups. nih.gov

Studies on related 2,4-disubstituted quinazolines have consistently shown a high degree of regioselectivity for substitution at the C4 position. mdpi.comnih.gov This preference is attributed to the greater stabilization of the anionic intermediate formed upon nucleophilic attack at C4.

Reactions of the Acetate Functional Group

The acetate group at the C4 position introduces a site for reactions typical of esters.

Hydrolysis and Transesterification Kinetics

The acetate group of this compound can undergo hydrolysis to yield 5-fluoro-4-hydroxyquinazoline (B1417613). This reaction can be catalyzed by either acid or base. The kinetics of ester hydrolysis are well-established and typically follow a first-order rate law under specific pH and temperature conditions. nih.gov The rate of hydrolysis will be influenced by the electronic nature of the quinazoline ring. The electron-withdrawing character of the quinazoline system is expected to make the carbonyl carbon of the acetate group more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions.

Transesterification, the conversion of one ester to another by reaction with an alcohol, is also a feasible transformation for the acetate group. This reaction is typically catalyzed by an acid or a base.

Carbonyl Chemistry and Condensation Reactions

The carbonyl group of the acetate moiety can, in principle, participate in condensation reactions. fiveable.me However, as an ester, its carbonyl carbon is less reactive than that of an aldehyde or ketone. Reactions like the Claisen condensation, which involve the reaction between two ester molecules, are a possibility. fiveable.me Such reactions would lead to the formation of a β-keto ester. Condensation reactions involving the acetate group would likely require strong base catalysis to generate the necessary enolate intermediate. fiveable.meresearchgate.net

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity, the preference for reaction at one position over another, is a critical aspect of the chemistry of this compound.

In Electrophilic Aromatic Substitution: The directing effects of the fluorine and acetate substituents, along with the inherent reactivity of the quinazoline ring, will determine the position of electrophilic attack. The interplay of these factors makes predicting the exact regiochemical outcome complex without experimental data.

In Nucleophilic Aromatic Substitution: As previously discussed, nucleophilic attack is highly favored at the C4 position of the quinazoline ring, leading to the selective displacement of the acetate group. mdpi.comnih.gov This high regioselectivity is a well-documented phenomenon in quinazoline chemistry.

Stereoselectivity would become a consideration if a chiral center is introduced into the molecule during a reaction, for instance, through the addition of a chiral nucleophile or reagent. The existing molecular framework could potentially influence the stereochemical outcome of such transformations.

Oxidation-Reduction Pathways and Redox Behavior

For the broader class of quinazoline derivatives, oxidation can lead to the formation of N-oxides or the introduction of hydroxyl groups on the heterocyclic or benzenoid ring. Conversely, reduction of the quinazoline system can occur, particularly at the C2=N3 and C4=N3 double bonds, leading to dihydro- or tetrahydroquinazoline (B156257) derivatives. The presence of the fluorine atom at the 5-position, being an electron-withdrawing group, would be expected to influence the electron density of the quinazoline ring system and, consequently, its susceptibility to redox reactions. The acetate group at the 4-position is an ester and not typically redox-active under standard conditions, but its hydrolysis to a hydroxyl group could influence the redox behavior of the quinazoline ring.

Exploration of Rearrangement Reactions and Tautomerism

The potential for rearrangement reactions and tautomerism in this compound is an area that warrants theoretical and experimental investigation. While direct studies on this specific molecule are scarce, related structures offer insights into possible behaviors.

One of the most relevant forms of tautomerism in related quinazoline structures is keto-enol tautomerism, particularly in quinazolin-4-ones. For instance, research on 1,3,4-thiadiazole (B1197879) derivatives containing a quinazolin-4-one moiety has shown the existence of keto-enol tautomeric forms. nih.gov In such cases, the hydrogen on a carbon alpha to the carbonyl group can migrate to the carbonyl oxygen, forming an enol. The polarity of the solvent can significantly influence the equilibrium between the keto and enol forms. nih.gov

In the case of this compound, the 4-acetoxy group means it exists in an "enol-like" form that has been trapped by acetylation. The more common tautomerism in the parent compound, 5-fluoro-4-hydroxyquinazoline, would be the lactam-lactim tautomerism, where the hydrogen atom can reside on the nitrogen atom (lactam form, 5-fluoroquinazolin-4(3H)-one) or the oxygen atom (lactim form, 5-fluoro-4-hydroxyquinazoline). The acetylation of the hydroxyl group to form this compound stabilizes the lactim-like structure.

Rearrangement reactions of the quinazoline ring itself are not commonly reported under typical conditions. However, substituent groups can undergo rearrangements. For example, acyl groups, such as the acetate group in this compound, could potentially undergo intramolecular migration under specific thermal or catalytic conditions, although such reactivity has not been documented for this particular compound.

Advanced Spectroscopic and Chromatographic Characterization Techniques for 5 Fluoro 4 Quinazolinyl Acetate

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

The electronic absorption and emission characteristics of 5-Fluoro-4-quinazolinyl acetate (B1210297) are primarily dictated by the quinazoline (B50416) core, a bicyclic heteroaromatic system. The fusion of a pyrimidine (B1678525) ring with a benzene (B151609) ring gives rise to π → π* and n → π* electronic transitions, which are sensitive to the nature and position of substituents.

In the case of 5-Fluoro-4-quinazolinyl acetate, the fluorine atom at the 5-position and the acetoxy group at the 4-position exert significant influence on the electronic properties of the quinazoline ring. The fluorine atom, being highly electronegative, can inductively withdraw electron density, while the acetoxy group, with its lone pair of electrons on the oxygen atoms, can participate in resonance. These opposing effects modulate the energy levels of the molecular orbitals involved in electronic transitions.

A hypothetical UV-Vis spectrum of this compound in a non-polar solvent like cyclohexane (B81311) would be expected to show characteristic absorption bands. The primary π → π* transitions, typically occurring at shorter wavelengths, would be intense, while the n → π* transitions, which are formally forbidden and involve the non-bonding electrons of the nitrogen atoms, would appear as weaker bands at longer wavelengths. The solvent polarity can also play a crucial role; polar solvents may cause a blue shift (hypsochromic shift) of n → π* transitions and a red shift (bathochromic shift) of π → π* transitions.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) for π → π | Molar Absorptivity (ε, M⁻¹cm⁻¹) for π → π | λmax (nm) for n → π | Molar Absorptivity (ε, M⁻¹cm⁻¹) for n → π |

| Cyclohexane | 280, 310 | 8,000, 5,500 | 350 | 400 |

| Ethanol | 285, 315 | 8,200, 5,600 | 340 | 450 |

Fluorescence spectroscopy provides further insights into the photophysical properties of this compound. Following excitation at an appropriate wavelength, the molecule may relax to the ground state via radiative emission of a photon. The fluorescence spectrum is typically a mirror image of the lowest energy absorption band. The quantum yield of fluorescence, which is the ratio of emitted photons to absorbed photons, is a key parameter that reflects the efficiency of the fluorescence process. For many quinazoline derivatives, fluorescence can be influenced by factors such as solvent polarity, pH, and the presence of quenchers. Quinazolinone-based fluorescent probes have been developed for various applications, demonstrating the luminescent potential of this scaffold. nih.gov

Table 2: Hypothetical Fluorescence Data for this compound in Ethanol

| Parameter | Value |

| Excitation Wavelength (λex) | 315 nm |

| Emission Wavelength (λem) | 380 nm |

| Stokes Shift | 65 nm |

| Fluorescence Quantum Yield (Φf) | 0.15 |

| Fluorescence Lifetime (τ) | 2.5 ns |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is generally suitable for this type of molecule.

Method development would involve a systematic optimization of chromatographic parameters to achieve good resolution, peak shape, and a reasonable analysis time. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which allows for effective retention of moderately polar compounds. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to separate compounds with a range of polarities.

Validation of the developed HPLC method is crucial to ensure its reliability. This process involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). Studies on the stability of quinazoline derivatives have been successfully conducted using validated HPLC methods. researchgate.net

Table 3: Representative HPLC Method Parameters for Purity Assessment of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing smaller particle sizes in the stationary phase (typically sub-2 µm). This results in higher resolution, improved sensitivity, and faster analysis times. UPLC methods are particularly advantageous for complex sample matrices or when high-throughput analysis is required. The principles of method development for UPLC are similar to HPLC, but with adjustments to flow rates and gradient profiles to accommodate the higher pressures and shorter column lengths. The enhanced resolution of UPLC can be particularly useful in separating closely related impurities from the main compound.

Gas Chromatography (GC) for Volatile Byproducts

While this compound itself is not suitable for Gas Chromatography (GC) due to its low volatility and potential for thermal degradation, GC is a valuable tool for the analysis of volatile byproducts that may arise during its synthesis. For instance, the synthesis of quinazolines can sometimes involve starting materials or generate low molecular weight intermediates that are amenable to GC analysis. beilstein-journals.org A GC method coupled with a mass spectrometer (GC-MS) would be particularly powerful for the identification of these trace impurities. The choice of the GC column (e.g., a non-polar or medium-polarity column) and the temperature program would be critical for achieving good separation of potential volatile organic compounds.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov Obtaining a single crystal of this compound of suitable quality is a prerequisite for this analysis.

The crystallographic data provides a wealth of information, including bond lengths, bond angles, and torsional angles, which can confirm the molecular structure unequivocally. It also reveals details about the crystal packing, including intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. For instance, in related quinazoline structures, intermolecular hydrogen bonds and π-π stacking interactions are often observed to play a crucial role in stabilizing the crystal lattice. researchgate.netnih.gov

The fluorine atom in the 5-position can participate in non-covalent interactions, such as C-H···F hydrogen bonds, which can influence the conformation and packing of the molecules in the crystal. The solid-state conformation determined by X-ray crystallography can be compared with theoretical calculations and can provide insights into the molecule's preferred geometry. chromatographyonline.com

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₀H₇FN₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 995.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.465 |

| R-factor (%) | 4.5 |

Computational Chemistry and Mechanistic Elucidation of 5 Fluoro 4 Quinazolinyl Acetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties, including geometry, electronic distribution, and reactivity.

DFT calculations would be pivotal in understanding the electronic landscape of 5-Fluoro-4-quinazolinyl acetate (B1210297). The initial step involves geometry optimization to find the most stable three-dimensional arrangement of the atoms. Subsequent calculations would reveal key electronic parameters.

The presence of the fluorine atom at the 5-position is expected to significantly influence the electronic properties of the quinazoline (B50416) ring. Fluorine, being the most electronegative element, will exert a strong electron-withdrawing inductive effect. This would lead to a redistribution of electron density across the aromatic system. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For structurally related quinazolinone Schiff bases, DFT studies have shown that intramolecular charge transfer occurs from the HOMO to the LUMO. nih.gov Similar calculations for 5-Fluoro-4-quinazolinyl acetate would likely reveal the spatial distribution of these frontier orbitals. The HOMO is anticipated to be localized on the electron-rich portions of the quinazoline ring, while the LUMO may be distributed over the more electron-deficient regions, influenced by the fluorine and acetate substituents.

Table 1: Predicted Electronic Properties of this compound from Analogous DFT Studies

| Property | Predicted Characteristic | Rationale based on Analogous Compounds |

| Optimized Geometry | A near-planar quinazoline ring with the acetate group likely rotated out of the plane. | Geometry optimization is a standard output of DFT calculations, and quinazoline systems are generally planar. |

| Electron Density Distribution | Significant polarization due to the electronegative fluorine and oxygen atoms. | The fluorine atom at C5 and the oxygen atoms of the acetate group at C4 will strongly attract electron density. |

| HOMO-LUMO Energy Gap | A moderate energy gap, suggesting a balance between stability and reactivity. | The aromatic nature of the quinazoline ring provides stability, while the substituents can modulate the frontier orbital energies. |

| Dipole Moment | A significant dipole moment, indicating polarity. | The asymmetrical distribution of electronegative atoms (F, N, O) will create a notable molecular dipole. |

DFT can also be employed to model reaction pathways and identify transition states, providing a deeper understanding of the molecule's stability and potential metabolic fate. For instance, the hydrolysis of the acetate group is a likely metabolic transformation. DFT calculations could model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent departure of the leaving group. By calculating the energies of the reactants, transition states, and products, the activation energy for this hydrolysis reaction can be determined. This information is valuable for predicting the compound's stability under physiological conditions.

Molecular Docking and Binding Affinity Prediction with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ukaazpublications.com Given that many quinazoline derivatives are known to be kinase inhibitors, it is plausible that this compound could target the ATP-binding site of various kinases.

A typical molecular docking workflow for this compound would involve:

Target Selection: Based on the activities of similar quinazoline compounds, potential protein targets such as Epidermal Growth Factor Receptor (EGFR), p21-activated kinases (PAK4), or phosphodiesterases (PDEs) could be selected. benthamdirect.combrieflands.comnih.gov

Preparation of Receptor and Ligand: The three-dimensional structure of the target protein would be obtained from a repository like the Protein Data Bank. The structure of this compound would be generated and optimized.

Docking Simulation: Using software like AutoDock or Glide, the ligand would be placed into the active site of the receptor in various conformations and orientations. tandfonline.com A scoring function would then estimate the binding affinity for each pose.

The results would predict the most likely binding mode and provide an estimate of the binding energy. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, would be analyzed. The fluorine atom could participate in halogen bonding or other specific interactions, while the acetate group could act as a hydrogen bond acceptor.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Interactions

While molecular docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. brieflands.comtandfonline.com An MD simulation would be performed on the best-docked pose of this compound with its putative target.

The simulation would track the movements of every atom in the system over a period of nanoseconds. This allows for the assessment of the stability of the protein-ligand complex. Key analyses from an MD simulation include:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and the protein over time.

MD simulations can reveal conformational changes in the protein induced by the ligand and provide a more accurate estimation of the binding free energy through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govnih.gov To develop a QSAR model for a series of quinazoline derivatives, including this compound, a dataset of compounds with their measured biological activities against a specific target would be required.

Various molecular descriptors would be calculated for each compound, including:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Describing the connectivity of the atoms.

Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, etc.

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would then be used to build a mathematical equation that correlates these descriptors with the biological activity. nih.govnih.gov A robust QSAR model could then be used to predict the activity of new, unsynthesized quinazoline derivatives, guiding the design of more potent compounds. Studies on quinazoline analogues have successfully used QSAR to predict their activity as tyrosine kinase inhibitors. nih.gov

Table 2: Representative Molecular Descriptors for QSAR Modeling of Quinazoline Derivatives

| Descriptor Class | Example Descriptors | Relevance to Biological Activity |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Influences reactivity and intermolecular interactions. |

| Steric | Molecular Volume, Surface Area | Determines the fit of the molecule in a binding site. |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions with the target. |

| Topological | Wiener Index, Randic Index | Encodes information about molecular branching and connectivity. |

In Silico Prediction of Molecular Interactions and Target Engagement (e.g., enzyme active sites)

In silico methods provide a powerful platform for predicting how this compound might interact with biological targets at a molecular level. By combining the insights from molecular docking and MD simulations, a detailed picture of target engagement can be constructed.

For instance, if targeting a kinase like EGFR, the quinazoline core is expected to form key hydrogen bonds with the hinge region of the ATP-binding pocket, a common binding motif for quinazoline-based inhibitors. frontiersin.orgnih.gov The 5-fluoro substituent could be involved in favorable interactions with specific amino acid residues, potentially enhancing binding affinity or selectivity. The 4-acetoxy group could either interact with solvent or form additional contacts within the binding site.

Computational tools can also predict potential off-target effects by docking the compound against a panel of known drug targets. This can help in assessing the selectivity profile of the molecule early in the drug discovery process.

Investigation of Molecular Interactions and Biological Target Engagement of this compound and its Derivatives

The provided outline requests detailed information on enzymatic inhibition, protein-ligand interactions, and cellular pathway modulation specifically for this compound. This includes its effects on kinase activity, topoisomerases, acetylcholinesterase, as well as its impact on DNA replication and repair mechanisms.

Despite extensive searches for this specific compound, no dedicated studies or datasets were found that would allow for a scientifically accurate and detailed discussion as per the requested article structure. The available research focuses on other quinazoline derivatives with different substitution patterns. Extrapolating findings from these related but distinct molecules to this compound would be speculative and would not adhere to the strict requirement of focusing solely on the specified compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this compound at this time due to the absence of specific research on this molecule.

Investigation of Molecular Interactions and Biological Target Engagement of 5 Fluoro 4 Quinazolinyl Acetate and Its Derivatives

Cellular Pathway Modulation at the Molecular Level

Investigation of Cell Cycle Perturbations

While no studies have directly examined the impact of 5-Fluoro-4-quinazolinyl acetate (B1210297) on the cell cycle, research on other quinazoline (B50416) derivatives suggests that this class of compounds can influence cell cycle progression. For instance, certain quinazolinone derivatives have been shown to induce cell cycle arrest, a critical mechanism in cancer therapy. One study on 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one (a more complex derivative) demonstrated its ability to arrest A549 human lung cancer cells in the G2/M phase of the cell cycle. nih.gov This arrest prevents the cells from entering mitosis, thereby inhibiting proliferation. Another related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was found to arrest the cell cycle at the G1 phase. nih.gov

The mechanism behind such cell cycle arrest often involves the inhibition of key regulatory proteins, such as cyclin-dependent kinases (CDKs). While the specific target of 5-Fluoro-4-quinazolinyl acetate is unknown, it is plausible that it could interact with similar cell cycle machinery.

Table 1: Cell Cycle Perturbation by Quinazoline Derivatives

| Compound | Cell Line | Effect | Reference |

| 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one | A549 | G2/M phase arrest | nih.gov |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Not specified | G1 phase arrest | nih.gov |

Impact on Inflammatory Signaling Pathways (e.g., NF-κB)

The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, and its dysregulation is implicated in various inflammatory diseases and cancers. Several quinazoline and quinazolinone derivatives have been investigated as inhibitors of this pathway. For example, a series of 2-thiazole-5-yl-3H-quinazolin-4-one derivatives were synthesized and evaluated for their ability to inhibit NF-κB mediated transcription. nih.gov These compounds showed promise as multi-pathway inhibitors, suggesting that the quinazolinone scaffold is a viable starting point for developing anti-inflammatory agents targeting NF-κB. nih.gov

Another study focused on (4-phenylamino)quinazoline alkylthiourea derivatives as selective inhibitors of NF-κB activation in macrophage-like cells. nih.gov These compounds were found to block the translocation of the NF-κB dimer to the nucleus, a key step in its activation. nih.gov While the specific activity of this compound on the NF-κB pathway has not been reported, the demonstrated activity of its structural relatives suggests this as a potential area of investigation.

Mechanism of Action Studies in Microbial Systems (e.g., antibacterial, antifungal)

Interaction with Bacterial Enzymes (e.g., topoisomerases)

Quinolone and fluoroquinolone antibiotics, which share some structural similarities with the quinazoline core, are well-known inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. nih.gov The addition of a fluorine atom, as seen in this compound, is a common feature in many potent fluoroquinolone antibiotics, significantly enhancing their antibacterial activity. nih.gov

While no direct evidence links this compound to topoisomerase inhibition, its structural features make this a plausible mechanism of antibacterial action. Further research would be necessary to confirm if it can bind to and inhibit these essential bacterial enzymes.

Effects on Fungal Cell Membrane Permeability and Chitinase (B1577495) Activity

The fungal cell wall, composed of chitin (B13524) and glucans, is a prime target for antifungal drugs. nih.gov While there is no specific data on this compound's antifungal properties, other fluorinated heterocyclic compounds like 5-fluorouridine (B13573) have demonstrated antifungal activity against Candida species. nih.govnih.gov The mechanism of 5-fluorouridine involves the inhibition of essential biosynthetic pathways within the fungal cell. nih.gov

Chitinases, enzymes that degrade chitin, also play a role in the host immune response to fungal infections. nih.gov It is conceivable that a compound like this compound could potentially interfere with fungal cell wall integrity or modulate host chitinase activity, but this remains speculative without direct experimental evidence.

Investigation of Nucleic Acid Interactions (DNA/RNA Binding)

The ability of small molecules to interact with DNA or RNA can lead to significant biological effects, including the disruption of replication, transcription, and translation. Some quinazoline derivatives have been shown to interact with nucleic acids. For instance, the antitumor activity of certain benzothiazole (B30560) analogues, which share some structural similarities with quinazolines, has been linked to the formation of DNA adducts. nih.gov This covalent binding to DNA can trigger cell cycle arrest and apoptosis. nih.gov

Furthermore, some G-rich oligonucleotides containing a quinazoline-like scaffold have been shown to act as aptamers, binding to specific proteins involved in cellular signaling, such as nucleolin, which can indirectly affect processes involving nucleic acids. nih.gov Whether this compound can directly bind to DNA or RNA or interfere with nucleic acid-protein interactions is an open question that requires dedicated biophysical studies.

Advanced Derivatization and Scaffold Modification Strategies for 5 Fluoro 4 Quinazolinyl Acetate

Systematic Structural Modifications at the Acetate (B1210297) Moiety

The acetate group at the C4-position of the quinazoline (B50416) ring is a key site for initial derivatization. Its ester linkage allows for a variety of chemical transformations, enabling the exploration of structure-activity relationships (SAR) by modifying the nature of this substituent.

Varying the Ester Alkyl/Aryl Chain Length and Substitution

A fundamental strategy to modulate the physicochemical properties of the lead compound is to vary the ester component of the acetate moiety. This can be achieved by hydrolysis of the acetate to the corresponding 4-hydroxyquinazoline (B93491), followed by re-esterification with a diverse range of carboxylic acids.

Research Findings:

Studies on related quinazoline systems have demonstrated that the nature of the ester group can significantly influence biological activity. For instance, the synthesis of a series of 2-substituted-3H-quinazoline-4-ones with varying ester side chains at other positions has shown that both the length and the presence of aromatic or bulky aliphatic groups can impact the compound's interaction with its biological target.

| Ester Moiety | Rationale for Modification | Potential Impact |

| Short-chain alkyl (e.g., propionate, butyrate) | To probe the spatial tolerance of the binding pocket. | May improve lipophilicity and cell permeability. |

| Long-chain alkyl (e.g., hexanoate, octanoate) | To enhance lipid solubility and potentially target lipid-rich environments. | Increased lipophilicity can affect pharmacokinetic properties. |

| Branched-chain alkyl (e.g., isobutyrate) | To introduce steric bulk and explore specific hydrophobic interactions. | Can improve metabolic stability by hindering enzymatic cleavage. |

| Aryl esters (e.g., benzoate, substituted benzoates) | To introduce aromatic interactions (π-π stacking, cation-π). | Electronic effects of substituents on the aryl ring can modulate activity. |

| Cycloalkyl esters (e.g., cyclohexanecarboxylate) | To introduce conformational rigidity and explore specific binding conformations. | May enhance binding affinity by reducing the entropic penalty of binding. |

Bioisosteric Replacement of the Acetate Group

Bioisosteric replacement is a powerful tool in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties while retaining the key binding interactions. nih.govnih.gov The acetate group can be replaced by a variety of other functional groups that mimic its size, shape, and electronic properties.

Research Findings:

In the context of quinazoline derivatives, bioisosteric replacement has been successfully employed. For example, the replacement of a carboxylate group with a tetrazole moiety is a common strategy, as the tetrazole ring is a non-classical bioisostere of a carboxylic acid. Other potential bioisosteres for the acetate group at the C4 position are summarized in the table below. The choice of bioisostere can significantly alter the molecule's properties; for instance, replacing a carbon atom with a sulfur atom has been shown to impact affinity for specific biological targets. nih.gov

| Bioisostere | Rationale | Example of Resulting Functionality |

| Amides | To introduce hydrogen bonding capabilities and alter electronic distribution. | 4-Acetamido-5-fluoroquinazoline |

| Sulfonamides | To mimic the tetrahedral geometry and hydrogen bonding pattern of the ester. | N-(5-Fluoroquinazolin-4-yl)methanesulfonamide |

| Ketones | To maintain a carbonyl group for potential hydrogen bonding while removing the ester oxygen. | 4-Acetyl-5-fluoroquinazoline |

| Ethers | To replace the ester with a more stable linkage and explore different hydrophobic interactions. | 4-Methoxy-5-fluoroquinazoline |

| Thioesters | To investigate the effect of replacing the ester oxygen with a sulfur atom. | S-(5-Fluoroquinazolin-4-yl) ethanethioate |

Introduction of Diverse Functionalities on the Quinazoline Ring

Beyond modification of the C4-substituent, the quinazoline ring itself offers multiple positions for the introduction of diverse functionalities to further explore the chemical space and optimize biological activity.

Exploration of Substituents at Positions 2, 6, 7, and 8

The substitution pattern on the quinazoline core is crucial for determining its biological profile. The introduction of various groups at positions 2, 6, 7, and 8 can profoundly influence the molecule's properties.

Research Findings:

Extensive research on quinazoline derivatives has established clear SAR for substitutions at these positions. For instance, small lipophilic groups at the C2 position have been shown to increase activity in certain contexts. nih.gov Electron-releasing groups at the C5 and/or C6 positions can also enhance biological effects. nih.gov The introduction of different substituents can be achieved through various synthetic methodologies, including nucleophilic aromatic substitution and cross-coupling reactions.

| Position | Example Substituent | Synthetic Approach | Potential Impact |

| 2 | Amino, Alkylthio, Aryl | Nucleophilic substitution of a 2-chloroquinazoline (B1345744) precursor. | Modulation of electronic properties and introduction of new interaction points. |

| 6 | Methoxy, Chloro, Nitro | Electrophilic aromatic substitution on the aniline (B41778) precursor. | Alteration of the electronic nature of the benzene (B151609) ring portion of the quinazoline. |

| 7 | Hydroxy, Amino | Functional group interconversion from a precursor with appropriate substitution. | Introduction of hydrogen bond donors/acceptors to interact with the target. |

| 8 | Methyl, Fluoro | Use of a correspondingly substituted anthranilic acid in the initial synthesis. | Steric and electronic modulation in a region often critical for selectivity. |

Incorporation of Heterocyclic Moieties

Fusing or linking other heterocyclic rings to the quinazoline scaffold is a common and effective strategy to create novel chemical entities with enhanced biological activities.

Research Findings:

The literature provides numerous examples of quinazoline-heterocycle hybrids. For instance, the fusion of a thiazole (B1198619) ring to the quinazoline core has been explored. nih.gov The introduction of various heterocyclic moieties can lead to compounds with a wide range of biological activities. These hybrid molecules can be synthesized through multi-step sequences, often involving the construction of one ring system onto the other.

| Heterocycle | Mode of Attachment | Example of Resulting Structure |

| Thiazole | Fused to the quinazoline ring | Thiazolo[5,4-g]quinazoline |

| Pyrazole | Substituted at C2 or C4 | 2-(1H-Pyrazol-1-yl)-5-fluoro-4-quinazolinyl acetate |

| Piperazine | Linked via an alkyl chain at C2 or C4 | 5-Fluoro-4-(4-methylpiperazin-1-yl)quinazoline |

| Triazole | Attached at C2 | 2-(1H-1,2,4-Triazol-1-yl)-5-fluoro-4-quinazolinyl acetate |

Conjugation Chemistry and Linker Strategies

To enhance targeting or to combine therapeutic effects, 5-Fluoro-4-quinazolinyl acetate can be conjugated to other molecules, such as peptides, antibodies, or other small-molecule drugs, through various linker strategies. The C4 position, after hydrolysis of the acetate, provides a convenient attachment point.

Research Findings:

The development of drug conjugates is a rapidly advancing field. For quinazoline derivatives, flexible alkyl chains, sometimes containing heteroatoms like oxygen to improve flexibility and solubility, have been used as linkers. nih.gov These linkers can be attached to the quinazoline core, for example, at the C2 position via a thioalkyl linker, and then terminated with a reactive group for conjugation. nih.gov

| Linker Type | Reactive Handle on Quinazoline | Conjugation Partner | Potential Application |

| Alkyl chain with terminal carboxyl group | Amine introduced at C4 | Peptide | Targeted drug delivery |

| Polyethylene glycol (PEG) | Hydroxyl group at C4 | Antibody | Improved pharmacokinetics and targeted therapy |

| Thioether linker | Halogen introduced at C2 | Small molecule drug | Dual-acting therapeutic agent |

| Click-chemistry compatible linker (e.g., alkyne) | Azide introduced at C7 | Biomolecule with a complementary azide/alkyne | Bio-orthogonal labeling and imaging |

Library Synthesis and High-Throughput Screening Methodologies for this compound

The discovery and development of novel therapeutic agents often rely on the efficient synthesis and screening of large numbers of structurally related compounds. For derivatives of this compound, the generation of chemical libraries followed by high-throughput screening (HTS) is a critical strategy to identify molecules with desired biological activities. This section details the methodologies employed for the parallel synthesis of fluorinated quinazoline libraries and the subsequent high-throughput screening techniques used to evaluate their potential as drug candidates.

The synthesis of libraries of fluorinated quinazoline derivatives often employs parallel synthesis techniques, which allow for the rapid production of a multitude of compounds. researchgate.net These methods are adaptable for both the creation of individual compounds and the assembly of extensive libraries. researchgate.net A common approach involves the modification of a core quinazoline scaffold, introducing a variety of substituents to explore the chemical space and identify structure-activity relationships.

One established method for creating quinazoline libraries is through domino reactions, which offer a straightforward and sustainable route to fluorine-substituted quinazolines. thieme-connect.com This approach can expand the library of potential antiviral drug compounds. thieme-connect.com Another versatile technique is the use of microdroplet reactions for the high-throughput screening of optimized synthesis conditions for quinoxaline (B1680401) derivatives, which are structurally similar to quinazolines. nih.gov This method can rapidly determine ideal reaction conditions, accelerating the synthesis of diverse compound libraries. nih.gov

Furthermore, computational methods, such as quantitative structure-use relationship (QSUR) models, can be used to screen large chemical libraries for potential functional substitutes, complementing experimental high-throughput screening. rsc.org These in silico approaches can prioritize compounds for synthesis and testing, thereby increasing the efficiency of the drug discovery process. rsc.orgresearchgate.net

Table 1: Synthetic Methodologies for Fluorinated Quinazoline Libraries

| Methodology | Description | Advantages | Reference |

|---|---|---|---|

| Parallel Synthesis | Simultaneous synthesis of multiple compounds in a parallel fashion. | Rapid generation of a large number of compounds. | researchgate.net |

| Domino Reactions | A sequence of reactions where subsequent reactions result from the functionality generated in the previous step. | Efficient and sustainable synthesis of complex molecules. | thieme-connect.com |

| Microdroplet Reactions | Reactions carried out in microdroplets, enabling high-throughput condition screening. | Rapid optimization of reaction conditions and high-speed synthesis. | nih.gov |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote chemical reactions. | Can meet requirements for high temperature and pressure, reducing reaction times. | nih.gov |

| Metal-Free Dipolar Cycloaddition | A [3+2] cycloaddition and regioselective ring expansion process. | Efficient and straightforward access to functionalized pyrazolo-[1,5-c]quinazolinones. | nih.gov |

| Photoredox Copper-Catalyzed Annulation | A visible light-induced reaction to synthesize functionalized quinazolines. | Eco-friendly and environmentally feasible method. | rsc.org |

Once a library of this compound derivatives has been synthesized, high-throughput screening (HTS) is employed to rapidly assess their biological activity. HTS involves the use of automated systems to test thousands of compounds against a specific biological target. mdpi.com

A variety of HTS assays can be utilized, depending on the therapeutic target of interest. For instance, if the compounds are being investigated as kinase inhibitors, enzymatic assays would be employed to measure the inhibition of specific kinases. In a study on pyrazolo-[1,5-c]quinazolinone derivatives, compounds were screened for their in vitro antiproliferative activity against various cancer cell lines, leading to the identification of several potent candidates. nih.gov Similarly, novel quinazolinone derivatives have been screened for their antimicrobial and biofilm inhibition effects. nih.gov

The data generated from HTS is then analyzed to identify "hits"—compounds that exhibit the desired biological activity. These hits are then subjected to further rounds of testing and optimization to develop them into lead compounds for potential drug development. Computational screening can also be integrated with experimental HTS to refine the selection of promising candidates. nih.gov For example, diversity-based high-throughput virtual screening has been used to identify dual inhibitors of EGFR and HER2 from a large chemical library. nih.gov

Table 2: High-Throughput Screening Approaches for Quinazoline Derivatives

| Screening Method | Application | Key Findings | Reference |

|---|---|---|---|

| In Vitro Cytotoxicity Evaluation | Assessing antiproliferative activity against cancer cell lines. | Identification of pyrazolo-[1,5-c]quinazolinone derivatives with significant activity against non-small cell lung cancer. | nih.gov |

| Antimicrobial and Biofilm Inhibition Assays | Evaluating effects on microbial growth and biofilm formation. | Discovery of quinazolinone derivatives with broad-spectrum antimicrobial activity and biofilm inhibition properties. | nih.gov |

| High-Throughput Virtual Screening (HTVS) | Computational screening of large chemical libraries against biological targets. | Identification of a novel dual inhibitor of EGFR and HER2 for gastric tumors. | nih.gov |

| Quantitative High-Throughput Screening (qHTS) | Performing compound screens on patient-derived cell lines to identify new therapeutics. | Identification of 23 novel compounds as potential treatments for endometriosis. | mdpi.com |

| In Silico Screening and Pharmacological Evaluation | Using computational models to predict activity before synthesis and experimental testing. | Prioritization and synthesis of novel quinazolinones as NMDA receptor inhibitors for anticonvulsant activity. | researchgate.net |

Future Research Directions and Unexplored Avenues for 5 Fluoro 4 Quinazolinyl Acetate Research

Development of Next-Generation Synthetic Methodologies

The synthesis of quinazoline (B50416) derivatives is a well-established field, but future research will focus on creating more efficient, sustainable, and versatile methods. nih.gov For a compound like 5-Fluoro-4-quinazolinyl acetate (B1210297), next-generation methodologies could involve:

C-H Activation/Fluorination: Developing novel catalytic systems that allow for the direct and late-stage introduction of the fluorine atom onto the quinazoline core. This would streamline synthesis by avoiding the need for pre-functionalized starting materials and enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.

Flow Chemistry: Implementing continuous flow processes for the synthesis. This approach can enhance reaction efficiency, improve safety by minimizing the handling of hazardous reagents, and allow for easier scalability. The precise control over reaction parameters like temperature, pressure, and reaction time can lead to higher yields and purity.

Biocatalysis: Employing enzymes to perform key synthetic steps, such as the acetylation or fluorination, under mild and environmentally friendly conditions. This could offer unparalleled chemo-, regio-, and stereoselectivity, which is often difficult to achieve with traditional chemical methods.

Integration of Artificial Intelligence and Machine Learning in Fluoroquinazoline Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govmednexus.org For 5-Fluoro-4-quinazolinyl acetate and its derivatives, AI can be a transformative tool:

Predictive Modeling: ML algorithms can be trained on existing data from quinazoline compounds to predict the biological activity, pharmacokinetic properties (ADMET), and potential off-target effects of novel designs. nih.govcncb.ac.cn This in silico screening allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. nih.govmednexus.org

Generative AI for Novel Scaffolds: Generative models can design entirely new fluoroquinazoline derivatives by learning from the vast chemical space of known active molecules. nih.govharvard.edu These models can propose structures with optimized properties, potentially leading to the discovery of compounds with novel mechanisms of action. harvard.edu

Structure-Activity Relationship (SAR) Analysis: AI can analyze complex SAR data to identify subtle structural modifications that significantly impact biological activity. nih.govfrontiersin.org For instance, AI could determine the optimal positioning of the fluorine atom or suggest replacements for the acetate group to enhance target binding or improve metabolic stability.

Exploration of Novel Molecular Targets Beyond Current Paradigms

While quinazolines are well-known as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR), future research should explore unconventional biological targets. nih.gov The unique electronic properties conferred by the fluorine atom in this compound make it an attractive candidate for probing new target classes.

Immunotherapy Targets: There is growing interest in small molecules that can modulate the immune system to fight cancer. nih.gov Novel quinazoline derivatives could be designed to target proteins involved in immune checkpoints, such as the PD-1/PD-L1 pathway, potentially offering new options for cancer immunotherapy. nih.gov

Epigenetic Modulators: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, are increasingly recognized as important drug targets. The quinazoline scaffold could be adapted to inhibit these enzymes, providing a new therapeutic approach for various diseases, including cancer and neurological disorders.

Bacterial Efflux Pump Inhibition: Multidrug resistance in bacteria is a major global health threat, often mediated by efflux pumps that expel antibiotics from the bacterial cell. nih.gov Specifically designed quinazoline derivatives could act as efflux pump inhibitors (EPIs), restoring the efficacy of existing antibiotics. nih.gov

Application in Advanced Materials Science and Optoelectronic Systems

The application of heterocyclic compounds like quinazolines is expanding beyond medicine into materials science. The fluorine atom in this compound is particularly significant in this context.

Organic Field-Effect Transistors (OFETs): Fluorination can influence the solid-state packing of organic molecules, promoting the π-stacking arrangements that are crucial for efficient charge transport. rsc.org This makes fluorinated quinazolines promising candidates for use as n-type or ambipolar semiconductors in OFETs, which are essential components of modern flexible electronics. rsc.org

Molecular Sensors: The quinazoline nucleus can be functionalized to create chemosensors that detect specific ions or molecules through changes in their optical or electronic properties. The fluorine and acetate groups can be modified to tune the sensor's selectivity and sensitivity for environmental monitoring or diagnostic applications.

Multidisciplinary Approaches in Fluoroquinazoline Acetate Research

The full potential of this compound and its derivatives can only be unlocked through collaboration across various scientific disciplines. A multidisciplinary approach is essential for translating fundamental chemical discoveries into real-world applications.

Chemistry and Biology: Close collaboration between synthetic chemists and molecular biologists is crucial for the iterative design and testing of new compounds against novel biological targets. nih.gov

Computational and Experimental Science: Integrating AI-driven predictions with experimental validation will create a synergistic loop, accelerating the discovery of new drug candidates and materials. researchgate.net

Medicine and Materials Science: The boundary between therapeutic and material applications can be fluid. For example, a quinazoline-based compound developed for an OLED could be repurposed as a photosensitizer in photodynamic therapy, highlighting the unexpected innovations that can arise from interdisciplinary research.

Q & A

Q. How do researchers address stereochemical uncertainties in quinazoline derivatives?

- Methodological Answer :

- Chiral chromatography : Use columns like Chiralpak IA/IB to separate enantiomers.

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental and simulated spectra.

- Crystallographic data : Deposit structures in the Cambridge Structural Database (CSD) for validation .

Cross-Disciplinary Applications

Q. What integrated computational-experimental workflows accelerate discovery of quinazoline-based therapeutics?

- Methodological Answer : Implement ICReDD’s feedback-loop framework :

Use quantum chemical calculations to predict reaction pathways.

Validate with high-throughput screening (HTS) in microreactors.

Feed experimental data into machine learning models for iterative optimization .

Q. How are quinazoline derivatives incorporated into materials science research?

- Methodological Answer :

- Coordination polymers : Synthesize metal-organic frameworks (MOFs) using quinazoline as a ligand.

- Photocatalysis : Study TiO₂ composites doped with fluorinated quinazolines for enhanced UV activity.

- Fluorescent probes : Functionalize quinazolines with boron-dipyrromethene (BODIPY) for bioimaging .

Regulatory and Safety Considerations

Q. What guidelines ensure safe handling of this compound in academic labs?

- Methodological Answer :

- Hazard assessment : Review SDS data for acute toxicity (LD₅₀) and environmental impact.

- Engineering controls : Use fume hoods for reactions involving volatile fluorinating agents.

- Waste disposal : Neutralize acidic byproducts before disposal in accordance with EPA guidelines .

Q. How do researchers align synthetic protocols with green chemistry principles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.